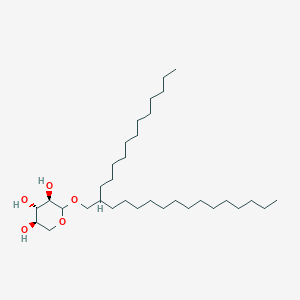

2-Dodecylhexadecyl-D-xylopyranoside

Description

Contextualization within the Field of Complex Glycolipid Chemistry

Glycolipids are amphiphilic molecules comprised of a hydrophilic sugar headgroup and a hydrophobic lipid tail. acs.org They are integral components of cell membranes, playing crucial roles in cellular recognition, adhesion, and signaling. avantiresearch.com The study of complex glycolipids, such as 2-Dodecylhexadecyl-D-xylopyranoside, is a specialized area of chemistry that focuses on the synthesis, properties, and applications of these intricate molecules.

Glycosidic surfactants, a class of compounds that includes 2-Dodecylhexadecyl-D-xylopyranoside, have garnered considerable attention in academic research due to their unique properties. Derived from renewable resources, they are often considered safer alternatives to petroleum-based surfactants because of their high biodegradability and low toxicity. nih.gov Their ability to self-assemble into various structures, such as micelles and vesicles, makes them valuable in a wide range of applications, including as emulsifiers in food and cosmetics, and in drug delivery systems. nih.govresearchgate.net The specific interactions of these surfactants with biological macromolecules like proteins and lipids are a key area of investigation. nih.gov

Research has shown that the length of the alkyl chain in glycosidic surfactants significantly influences their physicochemical properties. researchgate.netnih.gov For instance, dodecyl d-xyloside has been shown to decrease surface tension to values below 25 mN m⁻¹ at its critical micelle concentration (CMC). researchgate.netnih.gov Furthermore, the structure of the sugar headgroup and the nature of the linkage to the hydrophobic tail also play a critical role in determining the surfactant's behavior. nih.gov

Historical Trajectory of Research on Long-Chain Alkyl Glycosides

The study of alkyl glycosides dates back over a century. In 1893, Emil Fischer first described the synthesis of alkyl glucosides through an acid-catalyzed reaction of glucose with alcohols. brillachem.com This foundational work, known as "Fischer glycosidation," laid the groundwork for future research in this area. brillachem.combrillachem.com A few decades later, the first patent for the use of alkyl glycosides in detergents was filed in Germany, signaling their potential for industrial applications. brillachem.com

Early synthetic methods for alkyl glycosides, like the Fischer glycosidation, often resulted in complex mixtures of products. brillachem.com The Koenigs-Knorr reaction, developed later, offered a more stereoselective route to pure alkyl glucosides using acetylated sugar halides as intermediates. brillachem.com Over the years, synthetic strategies have continued to evolve, with a focus on improving yields, stereoselectivity, and the use of more environmentally friendly methods. rsc.org

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has emerged as a powerful tool for creating complex glycolipids. nih.govresearchgate.net Enzymes, such as glycosidases and glycosyltransferases, can be used to form glycosidic bonds with high specificity, avoiding the need for extensive protecting group chemistry. rsc.orgnih.gov

The self-assembly of glycosidic amphiphiles into supramolecular structures is a key aspect of their function. A variety of techniques have been developed to characterize these assemblies. Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful methods for studying the size and shape of micelles and vesicles in solution. bohrium.comrsc.orgnih.gov

Cryogenic transmission electron microscopy (cryo-TEM) provides direct visualization of these supramolecular structures. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like DOSY, COSY, and NOESY, offers detailed information about the structure and dynamics of these molecules in solution. bohrium.com Mass spectrometry, particularly with soft ionization techniques, has also become an invaluable tool for characterizing these complex molecules. bohrium.comrsc.org

Current Research Landscape and Emerging Trends for 2-Dodecylhexadecyl-D-xylopyranoside

Current research on long-chain alkyl xylosides, including 2-Dodecylhexadecyl-D-xylopyranoside, is focused on several key areas. There is a growing interest in their potential biomedical applications, driven by their biocompatibility and ability to form stable vesicles for drug delivery. emergenresearch.com The immunomodulatory and anticancer properties of some glycolipids are also being actively investigated. emergenresearch.com

The development of novel and more efficient synthetic methods remains a priority. This includes the use of ionic liquids as catalysts and the exploration of new enzymatic routes. rsc.org Furthermore, there is an increasing emphasis on understanding the intricate relationships between the molecular structure of these glycolipids and their self-assembly behavior and biological activity. nih.gov The market for glycolipids is expanding, with increasing demand from the cosmetics, personal care, and food industries. emergenresearch.com

Overview of Key Research Domains and Methodologies

General methodologies for similar compounds involve multi-step chemical synthesis. This often starts from D-xylose, which is first peracetylated or benzoylated, followed by bromination, and then a Koenigs-Knorr reaction with the corresponding alcohol to form the glycosidic bond, and finally deprotection. nih.govnih.gov The specific alcohol required for this compound, 2-dodecylhexadecanol, is a Guerbet alcohol, which itself is synthesized through the Guerbet reaction from lighter alcohols. cardiff.ac.ukaocs.orggoogle.com

Identification of Prominent Research Gaps and Challenges

The primary research gap is the absence of any significant body of work on 2-Dodecylhexadecyl-D-xylopyranoside. Consequently, its specific properties and potential applications are unknown.

Key Research Gaps:

Synthesis and Yield Optimization: While general methods for alkyl xylopyranoside synthesis exist, specific reaction conditions, catalysts, and purification methods for 2-Dodecylhexadecyl-D-xylopyranoside have not been reported. nih.govrsc.org The synthesis of the precursor, 2-dodecylhexadecanol, also presents its own set of challenges in terms of catalysts and reaction conditions. cardiff.ac.ukaocs.org

Physicochemical Properties: There is no available data on the physical and chemical properties of this compound, such as its critical micelle concentration (CMC), solubility, thermal stability, and liquid crystalline behavior. Studies on other long-chain alkyl β-D-xylopyranosides suggest these properties are highly dependent on the length and branching of the alkyl chain. nih.govnih.gov

Biological Activity: The biological activities, including potential antimicrobial or cytotoxic effects, of 2-Dodecylhexadecyl-D-xylopyranoside have not been investigated. nih.govmdpi.com Research on other alkyl xylopyranosides shows a range of biological activities that are influenced by the nature of the alkyl group. mdpi.com

Potential Applications: Due to the lack of data on its properties, the potential applications of this compound remain purely speculative and within the broader context of other long-chain alkyl glycosides, such as biodegradable surfactants. nih.govnih.gov

Challenges:

Synthesis of the Hydrophobic Moiety: The synthesis of the C28 branched-chain Guerbet alcohol (2-dodecylhexadecanol) can be complex and costly, which may be a barrier to the synthesis of the final glycoside. researchgate.net

Lack of Commercial Availability for Research: The compound is listed by some chemical suppliers but is often not readily available for purchase, indicating it is not produced on a large scale for research purposes. gentaur.comsynthose.comthemacraegroup.combiomoles.com

Scope and Objectives of Academic Inquiry on 2-Dodecylhexadecyl-D-xylopyranoside

Currently, there appears to be no defined scope or specific objectives for academic inquiry into 2-Dodecylhexadecyl-D-xylopyranoside. Future research would need to begin with fundamental studies to establish a baseline of knowledge.

Potential Future Research Objectives:

To develop and optimize a synthetic route for 2-Dodecylhexadecyl-D-xylopyranoside.

To characterize its fundamental physicochemical properties.

To investigate its self-assembly behavior in aqueous solutions.

To screen for potential biological activities and assess its biodegradability.

Properties

Molecular Formula |

C33H66O5 |

|---|---|

Molecular Weight |

542.9 g/mol |

IUPAC Name |

(3R,4S,5R)-2-(2-dodecylhexadecoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H66O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29(25-23-21-19-17-14-12-10-8-6-4-2)27-37-33-32(36)31(35)30(34)28-38-33/h29-36H,3-28H2,1-2H3/t29?,30-,31+,32-,33?/m1/s1 |

InChI Key |

GIBJEWCNQVHGAC-NYXGVQKMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Dodecylhexadecyl D Xylopyranoside

Strategic Approaches to Glycosidic Bond Formation

The creation of the glycosidic linkage between the D-xylose moiety and the 2-dodecylhexadecanol aglycone is a pivotal step in the synthesis of 2-Dodecylhexadecyl-D-xylopyranoside. Various classical and modern glycosylation techniques have been adapted and optimized for this purpose, each presenting distinct advantages in terms of efficiency, stereoselectivity, and scalability.

Glycosylation Reactions for D-Xylopyranoside Derivatives

The Koenigs-Knorr reaction, a cornerstone of carbohydrate chemistry, involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. tandfonline.comtaylorandfrancis.comwikipedia.org For the synthesis of 2-Dodecylhexadecyl-D-xylopyranoside, this method typically employs a per-O-acetylated or per-O-benzoylated xylopyranosyl bromide as the glycosyl donor. The presence of a participating group, such as an acetyl or benzoyl group, at the C-2 position of the xylose donor is crucial for achieving high stereoselectivity, leading predominantly to the formation of the 1,2-trans-glycosidic linkage (β-anomer) through neighboring group participation. taylorandfrancis.comwikipedia.org

Various promoters have been investigated to improve the efficiency of the Koenigs-Knorr reaction for the synthesis of alkyl xylopyranosides. Silver carbonate and silver oxide are traditional promoters, though others such as cadmium carbonate and mercury(II) salts have also been utilized. researchgate.net Maintaining strictly anhydrous conditions is paramount to prevent the hydrolysis of the glycosyl halide and ensure high yields. researchgate.net

| Promoter | Solvent | Typical Yield (%) | Stereoselectivity (β:α) |

|---|---|---|---|

| Silver Carbonate | Dichloromethane | 60-75 | >95:5 |

| Silver Oxide/Iodine | Chloroform | 65-80 | >95:5 |

| Cadmium Carbonate | Toluene | 50-65 | >90:10 |

| Mercury(II) Cyanide | Benzene/Nitromethane | 70-85 | >95:5 |

The Schmidt glycosylation, which utilizes O-glycosyl trichloroacetimidates as glycosyl donors, has emerged as a powerful and versatile alternative to the Koenigs-Knorr reaction. researchgate.netdtu.dk This method offers several advantages, including milder reaction conditions and the avoidance of toxic heavy metal promoters. The trichloroacetimidate donor is activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2), to generate a highly reactive oxocarbenium ion intermediate that then reacts with the alcohol acceptor. researchgate.net

The stereochemical outcome of the Schmidt glycosylation is influenced by several factors, including the solvent, the nature of the protecting groups on the sugar donor, and the reaction temperature. For the synthesis of 2-Dodecylhexadecyl-D-xylopyranoside, the use of a participating group at C-2 of the xylose trichloroacetimidate donor is essential for achieving high β-selectivity. The "inverse glycosylation procedure," where the alcohol is added to a pre-activated donor, can sometimes be employed to minimize the formation of a stable trichloroacetamide byproduct, which can occur with less reactive alcohols. nih.gov

| Lewis Acid Catalyst | Solvent | Typical Yield (%) | Stereoselectivity (β:α) |

|---|---|---|---|

| TMSOTf (catalytic) | Dichloromethane | 75-90 | >95:5 |

| BF3·OEt2 (catalytic) | Diethyl ether | 70-85 | >90:10 |

The Fischer glycosylation is a direct and atom-economical method that involves the reaction of an unprotected sugar with an alcohol in the presence of an acid catalyst. wikipedia.org While traditionally used for the synthesis of simple alkyl glycosides, variants of this method can be applied to the synthesis of more complex structures like 2-Dodecylhexadecyl-D-xylopyranoside. The reaction is typically carried out using a large excess of the alcohol as the solvent to drive the equilibrium towards the formation of the glycoside. wikipedia.org

A variety of acid catalysts can be employed, including strong mineral acids like hydrochloric acid and sulfuric acid, as well as solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlite IR-120) and zeolites. researchgate.net The use of solid acid catalysts simplifies product purification as the catalyst can be easily removed by filtration. The Fischer glycosylation generally leads to a mixture of anomers (α and β) and regioisomers (pyranosides and furanosides), with the thermodynamically more stable anomer often predominating under prolonged reaction times. wikipedia.org For D-xylose, the α-anomer is often the major product.

| Acid Catalyst | Reaction Temperature (°C) | Typical Yield (%) | Anomeric Ratio (α:β) |

|---|---|---|---|

| Sulfuric Acid | 90-110 | 50-65 | ~3:1 |

| Amberlite IR-120 | 100-120 | 45-60 | ~2.5:1 |

| p-Toluenesulfonic Acid | 90-110 | 55-70 | ~3:1 |

Enzymatic glycosylation offers a highly stereoselective and environmentally benign approach to the synthesis of glycosides. researchgate.net β-Xylosidases, for instance, can catalyze the transfer of a xylosyl residue from a suitable donor, such as xylobiose or p-nitrophenyl-β-D-xylopyranoside, to an acceptor alcohol in a process known as transglycosylation. tandfonline.comresearchgate.net This method typically yields the β-anomer with excellent selectivity, obviating the need for protecting group manipulations and the use of harsh chemical reagents.

The efficiency of enzymatic transglycosylation is dependent on several factors, including the choice of enzyme, the concentration of the donor and acceptor, the reaction medium (often containing a co-solvent to solubilize the long-chain alcohol), pH, and temperature. researchgate.net While yields can sometimes be moderate due to competing hydrolysis of the donor, optimization of reaction conditions can significantly improve the formation of the desired alkyl xyloside. researchgate.net

| Enzyme Source | Xylosyl Donor | Acceptor Alcohol | Typical Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Aspergillus niger β-xylosidase | Xylobiose | Methanol (B129727) | High | Exclusively β |

| Aspergillus niger β-xylosidase | Xylobiose | 1-Butanol | High | Exclusively β |

| Aspergillus niger β-xylosidase | Xylobiose | 1-Octanol | Low | Exclusively β |

Regioselective Synthesis of the Aglycone Moiety (2-Dodecylhexadecyl)

The synthesis of the aglycone, 2-dodecylhexadecan-1-ol, requires a regioselective method to introduce the dodecyl chain at the C-2 position of a hexadecanol backbone. The Guerbet reaction is a well-established and industrially relevant method for the dimerization of alcohols to produce branched, higher molecular weight alcohols. aocs.orggoogleapis.com This reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps, typically catalyzed by a combination of a base and a transition metal catalyst. aocs.orggoogleapis.com

In the context of synthesizing 2-dodecylhexadecan-1-ol, a cross-Guerbet reaction between dodecanol and hexadecanol could be envisioned. However, to achieve regioselectivity and avoid a mixture of self-condensation and cross-condensation products, a more controlled approach is necessary. A common strategy involves the initial preparation of a suitable precursor that can be selectively alkylated. For instance, a long-chain ester can be deprotonated at the α-position with a strong base, followed by alkylation with a dodecyl halide. Subsequent reduction of the ester functionality would then yield the desired 2-dodecylhexadecan-1-ol.

Alkylation Strategies for Branched Alkyl Chains

The introduction of the 2-dodecylhexadecyl group onto the D-xylopyranoside core can be accomplished through several established glycosylation methods, each with its own set of advantages and challenges, particularly when dealing with sterically demanding alcohols.

Fischer Glycosylation: This acid-catalyzed reaction is a direct method for glycoside synthesis, typically employing an excess of the alcohol which also serves as the solvent. nih.govgoogle.com For the synthesis of 2-Dodecylhexadecyl-D-xylopyranoside, D-xylose would be reacted with 2-dodecylhexadecanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. nih.gov Due to the equilibrium nature of the Fischer glycosylation, a mixture of anomers (α and β) and isomers (pyranoside and furanoside) is often produced. nih.gov The thermodynamically more stable pyranoside forms are generally favored under longer reaction times.

Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide donor with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate. wikipedia.orgnih.gov For the synthesis of 2-Dodecylhexadecyl-D-xylopyranoside, a protected xylopyranosyl bromide (e.g., acetobromoxylose) would be reacted with 2-dodecylhexadecanol. The stereochemical outcome is often influenced by the protecting group at the C-2 position of the xylose donor. wikipedia.orgmdpi.comnih.gov A participating group, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans glycoside through anchimeric assistance. wikipedia.orgmdpi.comnih.gov Given the steric bulk of 2-dodecylhexadecanol, this reaction requires careful optimization of promoters and reaction conditions to achieve satisfactory yields. acs.orgnih.gov

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, including glycosides, under mild conditions with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.gov In the context of synthesizing 2-Dodecylhexadecyl-D-xylopyranoside, a protected D-xylose with a free anomeric hydroxyl group would be reacted with 2-dodecylhexadecanol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgchem-station.com The reaction proceeds via an Sₙ2 mechanism, which can provide excellent stereocontrol, leading predominantly to the β-xyloside if the α-anomer of xylose is used as the starting material. organic-chemistry.org

| Synthetic Strategy | Glycosyl Donor | Aglycone | Key Reagents/Catalysts | Stereoselectivity |

| Fischer Glycosylation | D-Xylose | 2-Dodecylhexadecanol | H₂SO₄ or HCl | Mixture of α/β anomers |

| Koenigs-Knorr | Acetobromoxylose | 2-Dodecylhexadecanol | Ag₂CO₃ or AgOTf | 1,2-trans (with C-2 participating group) |

| Mitsunobu Reaction | Protected D-Xylose | 2-Dodecylhexadecanol | PPh₃, DEAD/DIAD | Inversion of configuration |

Cross-Coupling Reactions in Alkane Functionalization

While less common for the direct synthesis of O-glycosides with saturated alkyl chains, cross-coupling reactions represent an emerging area in carbohydrate chemistry. These methods are typically employed for the formation of C-glycosides or for the introduction of unsaturated aglycones. However, advancements in catalysis could potentially enable their application in the synthesis of complex alkyl glycosides. For instance, nickel-catalyzed three-component reactions have been developed for the synthesis of multisubstituted C-vinyl glycosides from alkynes, showcasing the potential for complex bond formations on the anomeric carbon. acs.org Further research is needed to adapt these methods for the direct O-alkylation with a saturated, branched-chain alcohol like 2-dodecylhexadecanol.

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of 2-Dodecylhexadecyl-D-xylopyranoside hinges on the careful optimization of various reaction parameters to maximize yield and control stereoselectivity, especially given the challenge posed by the sterically hindered Guerbet alcohol.

Influence of Solvent Systems and Catalysts

The choice of solvent can significantly impact the stereochemical outcome of a glycosylation reaction. nih.gov Nitrile solvents, such as acetonitrile (B52724), are known to favor the formation of β-glycosides through the formation of an α-nitrilium ion intermediate. In contrast, ethereal solvents like diethyl ether or tetrahydrofuran can promote the formation of α-glycosides. The polarity of the solvent also plays a role, with less polar solvents sometimes favoring Sₙ2-like pathways, which can lead to higher stereoselectivity.

The selection of the catalyst is also critical. In Fischer glycosylations, while strong mineral acids are traditional, milder solid acid catalysts can offer advantages in terms of easier work-up and potentially improved selectivity. nih.gov For Koenigs-Knorr reactions, a range of promoters beyond silver salts, including mercury or cadmium salts, have been used, although toxicity concerns are a factor. wikipedia.orgnih.gov The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to a silver(I) oxide-promoted Koenigs-Knorr reaction has been shown to dramatically accelerate the reaction. nih.gov For glycosylations involving sterically hindered alcohols, the use of a sterically hindered Brønsted acid catalyst in a non-polar solvent like hexane has been reported to be effective in producing β-glycosides in high yield. acs.org

| Parameter | Effect on Glycosylation | Representative Examples |

| Solvent | Influences stereoselectivity (α/β ratio) | Acetonitrile (favors β), Diethyl ether (favors α) |

| Catalyst (Fischer) | Affects reaction rate and work-up | H₂SO₄, Solid acids (e.g., zeolites) |

| Promoter (K-K) | Activates glycosyl halide, influences rate | Ag₂CO₃, AgOTf, HgBr₂, CdCO₃ |

| Catalyst (Hindered) | Enables reaction with bulky alcohols | Sterically hindered Brønsted acids |

Temperature and Pressure Effects on Synthetic Efficiency

Temperature is a crucial parameter in glycosylation reactions. In Fischer glycosylations, higher temperatures (typically 100-150 °C) are often required to drive the reaction towards the thermodynamically favored pyranoside products and to remove the water formed during the reaction. sigmaaldrich.com The removal of water is often facilitated by carrying out the reaction under reduced pressure. sigmaaldrich.com

For kinetically controlled reactions like the Mitsunobu reaction, lower temperatures (e.g., 0 °C to room temperature) are generally preferred to maintain stereochemical integrity and minimize side reactions. wikipedia.org In Koenigs-Knorr reactions, temperatures can vary widely depending on the reactivity of the donor and acceptor, with reactions often initiated at low temperatures and gradually warmed to room temperature.

Purification and Isolation Techniques for High-Purity 2-Dodecylhexadecyl-D-xylopyranoside

The purification of long-chain, branched alkyl glycosides like 2-Dodecylhexadecyl-D-xylopyranoside presents challenges due to their amphiphilic nature and the potential for the presence of anomeric mixtures.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of glycoside anomers. nih.gov Reversed-phase chromatography, using a C18 column, is often effective for separating the more polar β-anomer from the less polar α-anomer. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving good resolution.

Recrystallization: Recrystallization is a common method for purifying solid organic compounds. mt.comlibretexts.org For alkyl glycosides, the choice of solvent is crucial. A solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. mt.com For long-chain alkyl glycosides, which can be waxy solids, finding a suitable single or mixed solvent system may require significant experimentation. The slow cooling of a saturated solution can lead to the formation of pure crystals. libretexts.org It is important to note that alkyl glycosides can sometimes crystallize as hydrates, which may affect their physical properties. nih.gov

| Technique | Principle | Application to Target Compound |

| HPLC | Differential partitioning between stationary and mobile phases | Separation of α- and β-anomers using a C18 column and a water/acetonitrile gradient. |

| Recrystallization | Difference in solubility at different temperatures | Purification from reaction byproducts and minor isomers by slow cooling from a suitable solvent system. |

Chromatographic Separation Methods (e.g., Column, Flash, Preparative HPLC)

No published studies detailing the specific conditions or results for the chromatographic separation of 2-Dodecylhexadecyl-D-xylopyranoside could be located.

Crystallization and Recrystallization Protocols

There is no available information on established protocols for the crystallization or recrystallization of 2-Dodecylhexadecyl-D-xylopyranoside.

Scalability and Green Chemistry Principles in 2-Dodecylhexadecyl-D-xylopyranoside Synthesis

Specific research on the scalability of synthetic routes to 2-Dodecylhexadecyl-D-xylopyranoside or the application of green chemistry principles to its production has not been reported in the available literature.

Sophisticated Methodologies for Structural Elucidation of 2 Dodecylhexadecyl D Xylopyranoside

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. nih.gov For a molecule with the structural complexity of 2-Dodecylhexadecyl-D-xylopyranoside, a multifaceted NMR strategy is required.

One-dimensional (1D) NMR, which includes both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the initial framework for structural analysis. nih.gov The ¹H NMR spectrum indicates the different types of protons present and their relative numbers. Key signals for 2-Dodecylhexadecyl-D-xylopyranoside include the anomeric proton of the xylose sugar, other protons within the pyranose ring, and the large, overlapping signals from the long alkyl chains. researchgate.net

The ¹³C NMR spectrum complements the proton data by identifying the number of distinct carbon environments. hmdb.ca The chemical shift of each carbon signal provides clues about its functional group. For example, the anomeric carbon (C-1) of the D-xylopyranoside unit has a characteristic downfield shift, while the numerous signals in the upfield aliphatic region correspond to the carbons of the dodecyl and hexadecyl chains. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Key Structural Features of 2-Dodecylhexadecyl-D-xylopyranoside

| Atom/Group | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Anomeric H-1 | ~4.3 (d) | - |

| Xylose Ring Protons | ~3.2–4.1 (m) | - |

| Anomeric C-1 | - | ~103–105 |

| Xylose Ring Carbons | - | ~62–82 |

| O-CH (Alkyl Chain) | ~3.5–3.9 (m) | ~72–76 |

| Alkyl Chain CH₂ | ~1.2–1.4 (br s) | ~22–32 |

| Terminal CH₃ | ~0.88 (t) | ~14 |

Note: Chemical shifts are approximate and can vary with solvent and experimental conditions. (d = doublet, t = triplet, m = multiplet, br s = broad singlet).

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure and defining its stereochemistry. slideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons. sdsu.edu COSY is used to trace the connectivity of protons within the xylose ring and along the alkyl chains.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with the carbon atom to which it is directly attached. columbia.edu This powerful technique resolves ambiguity by definitively linking the proton and carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons over two to three bonds. columbia.eduyoutube.com This is critical for connecting different parts of the molecule, such as linking the anomeric proton (H-1) of the xylose unit to the specific carbon on the alkyl chain where the ether bond is formed. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, which is crucial for determining stereochemistry. libretexts.orglibretexts.org For instance, a NOESY correlation between the anomeric proton and protons on the aglycone can confirm the spatial orientation of the glycosidic bond. researchgate.netlsu.eduyoutube.com

In its solid form, the amphiphilic 2-Dodecylhexadecyl-D-xylopyranoside can self-assemble into ordered structures like bilayers. Solid-state NMR (ssNMR) is uniquely suited to study the molecular arrangement and dynamics within these aggregates. springernature.comnih.gov Techniques such as Magic Angle Spinning (MAS) can average out anisotropic interactions to provide high-resolution spectra of the solid material, giving insight into the packing and conformation of the molecules. mdpi.comacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the precise calculation of its elemental formula. mdpi.comresearchgate.net

Electrospray ionization (ESI) is a soft ionization method ideal for analyzing large and thermally fragile molecules like glycosides. creative-proteomics.com In ESI-MS, the analyte is ionized from a solution, typically forming protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺. acs.org The high accuracy of the mass-to-charge ratio (m/z) measurement confirms the molecular formula.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) is another soft ionization technique effective for large molecules. nih.govspectra-physics.com The analyte is mixed with a matrix and ionized by a laser pulse. MALDI is particularly useful for analyzing biomolecules and large organic molecules, often producing singly charged ions, which simplifies spectral interpretation. spectra-physics.comnih.gov

Further structural details are obtained through tandem mass spectrometry (MS/MS), which involves fragmenting the parent ion. nih.gov For 2-Dodecylhexadecyl-D-xylopyranoside, key fragmentations include the cleavage of the glycosidic bond, resulting in the separation of the xylose sugar from the lipid tail, and various cleavages along the alkyl chains. nih.govnih.govyoutube.commiamioh.eduyoutube.comyoutube.com

Table 2: Calculated High-Resolution Mass Spectrometry Data for 2-Dodecylhexadecyl-D-xylopyranoside (C₃₃H₆₆O₅)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 543.4983 |

| [M+Na]⁺ | 565.4802 |

| [M+K]⁺ | 581.4542 |

| [M-C₅H₈O₄+H]⁺ (Loss of Xylose unit) | 411.4560 |

Note: These values represent the monoisotopic masses calculated for the specified ions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of glycosides by analyzing their fragmentation patterns upon collision-induced dissociation (CID). In a typical MS/MS experiment, the protonated molecule of 2-Dodecylhexadecyl-D-xylopyranoside, [M+H]⁺, is first isolated and then subjected to energetic collisions with an inert gas. This process induces fragmentation at specific bonds, and the resulting fragment ions are mass-analyzed to reveal structural information.

For alkyl xylopyranosides, the primary fragmentation pathway involves the cleavage of the glycosidic bond. This can occur in two principal ways: cleavage of the C-O bond between the anomeric carbon and the glycosidic oxygen, or cleavage of the O-alkyl bond. These cleavages result in the formation of a characteristic oxonium ion from the xylose moiety and a fragment corresponding to the long-chain alcohol.

The expected major fragmentation pathways for 2-Dodecylhexadecyl-D-xylopyranoside in an MS/MS experiment are detailed below. The analysis of these fragments allows for the confirmation of both the carbohydrate headgroup and the long-chain alkyl aglycone.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Identity of Fragment | Fragmentation Pathway |

| [M+H]⁺ | [Xylose+H]⁺ (e.g., 133) | Protonated Xylose moiety | Cleavage of the glycosidic C-O bond with charge retention on the sugar. |

| [M+H]⁺ | [M-Xylose+H]⁺ | Protonated 2-Dodecylhexadecanol | Cleavage of the glycosidic C-O bond with charge retention on the aglycone. |

| [M+H]⁺ | Various smaller ions | Further fragmentation of the xylose ring | Cross-ring cleavages of the sugar moiety. |

| [M+H]⁺ | Various smaller ions | Fragmentation of the alkyl chain | Cleavage of C-C bonds within the dodecylhexadecyl chain. |

This table is illustrative and based on general fragmentation patterns of alkyl glycosides. The exact m/z values would depend on the specific ionization and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 2-Dodecylhexadecyl-D-xylopyranoside, FTIR is instrumental in identifying the hydroxyl groups of the xylose ring, the C-O bonds of the ether linkage, and the aliphatic C-H bonds of the long alkyl chain.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3500 - 3200 | O-H stretching | Hydroxyl groups of the D-xylopyranoside ring |

| 2950 - 2850 | C-H stretching | Aliphatic CH₂, CH₃ groups of the dodecylhexadecyl chain |

| 1470 - 1450 | C-H bending | Aliphatic CH₂ scissoring |

| 1150 - 1000 | C-O stretching | C-O-C of the glycosidic linkage and C-OH of the sugar ring |

| 900 - 800 | C-H bending | Anomeric region, sensitive to the glycosidic linkage configuration |

This table presents expected characteristic absorption bands for a long-chain alkyl xylopyranoside based on general spectroscopic data for similar compounds.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint. nih.gov For 2-Dodecylhexadecyl-D-xylopyranoside, Raman spectroscopy can corroborate the presence of the long alkyl chain and provide insights into the skeletal vibrations of the pyranose ring.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 2950 - 2850 | C-H stretching | Symmetric and asymmetric stretches of CH₂ and CH₃ groups in the alkyl chain |

| 1470 - 1440 | C-H bending | CH₂ deformation (scissoring) |

| 1300 - 1200 | C-H bending | CH₂ twisting and wagging |

| 1150 - 1050 | C-C and C-O stretching | Skeletal vibrations of the pyranose ring and glycosidic linkage |

| 900 - 800 | C-O-C stretching | Symmetric stretch of the glycosidic linkage |

This table outlines expected Raman shifts for a long-chain alkyl xylopyranoside based on general spectroscopic principles and data for related compounds.

Chiroptical Spectroscopy for Conformational and Stereochemical Insights

Chiroptical techniques are essential for determining the absolute configuration and conformation of chiral molecules like 2-Dodecylhexadecyl-D-xylopyranoside.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly useful for determining the anomeric configuration (α or β) of the glycosidic bond. For sugars and their derivatives, the sign of the Cotton effect in the CD spectrum, typically observed around 200-240 nm, can often be correlated with the stereochemistry at the anomeric center. For many D-sugars, a positive Cotton effect is indicative of a β-anomer, while a negative Cotton effect suggests an α-anomer. rsc.org

| Anomeric Configuration | Expected Sign of Cotton Effect (around 220 nm) |

| β-D-xylopyranoside | Positive |

| α-D-xylopyranoside | Negative |

This table is based on empirical rules established for similar glycosides and serves as a predictive guide for the analysis of 2-Dodecylhexadecyl-D-xylopyranoside.

| Parameter | Significance |

| Specific Rotation [α]D | A characteristic physical constant for a chiral compound under specified conditions (temperature, solvent, concentration). The sign and magnitude contribute to its identification. |

| ORD Curve Shape | The shape of the ORD curve (plain or anomalous) provides information about the presence of chromophores and can be used to determine the absolute configuration by comparison with known compounds. |

The specific values for the optical rotation of 2-Dodecylhexadecyl-D-xylopyranoside would need to be determined experimentally.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination (If Applicable)

X-ray Diffraction (XRD) is a premier and powerful analytical technique for determining the atomic and molecular structure of a crystal. nih.govmdpi.com In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. scribd.com The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and conformational details. mdpi.com For a compound like 2-Dodecylhexadecyl-D-xylopyranoside, obtaining a single crystal of sufficient quality is a prerequisite for analysis by single-crystal X-ray diffraction. nih.gov

The process of structure elucidation via XRD involves several key steps. Initially, a suitable single crystal of the compound must be grown, which can often be a challenging and rate-limiting step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected by a detector, and the resulting pattern is used to determine the unit cell dimensions and space group of the crystal. nih.gov Subsequently, the phases of the diffracted X-rays are determined, and an electron density map is generated. From this map, the positions of the individual atoms can be deduced, leading to a complete and highly precise structural model of the molecule.

As of the current body of scientific literature, specific X-ray diffraction data for the crystalline structure of 2-Dodecylhexadecyl-D-xylopyranoside has not been reported. While the crystal structures of other, shorter-chain alkyl β-D-xylopyranosides, such as methyl β-D-xylopyranoside, heptyl β-D-xylopyranoside, and decyl β-D-xylopyranoside, have been successfully determined, providing valuable insights into the packing of similar amphiphilic molecules, no such data is available for the dodecylhexadecyl derivative. nih.gov

Should crystals of 2-Dodecylhexadecyl-D-xylopyranoside be successfully prepared and analyzed, XRD would provide definitive information on its solid-state conformation. This would include the precise arrangement of the D-xylopyranoside headgroup and the conformation of the long C28 alkyl chain, as well as the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. Such data would be invaluable for understanding the self-assembly and phase behavior of this particular glycolipid.

The table below illustrates the type of crystallographic data that would be obtained from a successful XRD analysis of an alkyl xylopyranoside, based on published data for a related compound.

| Crystallographic Parameter | Decyl β-D-xylopyranoside hemihydrate |

| Chemical Formula | C₁₅H₃₁O₅.₅ |

| Formula Weight | 301.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 26.697(5) |

| b (Å) | 4.9659(10) |

| c (Å) | 28.003(5) |

| β (°) | 114.34(3) |

| Volume (ų) | 3381.9(11) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.184 |

| Data derived from studies on related compounds, as specific data for 2-Dodecylhexadecyl-D-xylopyranoside is not available. nih.gov |

Supramolecular Chemistry and Self Assembly of 2 Dodecylhexadecyl D Xylopyranoside

Characterization of Self-Assembled MorphologiesOnce formed, the size, shape, and structure of the aggregates of 2-Dodecylhexadecyl-D-xylopyranoside would have been discussed. This typically involves techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Small-Angle X-ray or Neutron Scattering (SAXS/SANS) to visualize and characterize the resulting morphologies, which could range from spherical or cylindrical micelles to more complex bilayer or vesicular structures.

Unfortunately, no studies presenting CAC values, thermodynamic data, or morphological characterizations for 2-Dodecylhexadecyl-D-xylopyranoside could be located. While research exists for other, typically shorter-chain, alkyl glycosides, the strict focus on this specific, very long-chain derivative means that an accurate and scientifically sound article cannot be produced at this time. The unique structure of the 2-dodecylhexadecyl alkyl chain would significantly influence its self-assembly behavior, making extrapolation from other compounds highly speculative and scientifically unsound.

Micellar Structures Formed by 2-Dodecylhexadecyl-D-xylopyranoside

The formation of micelles is a hallmark of amphiphilic molecules above their critical micelle concentration (CMC). These dynamic aggregates play crucial roles in various applications, from detergency to drug delivery. The characterization of their size, shape, and internal structure is fundamental to understanding their behavior and optimizing their function.

Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic radius (R_h) and size distribution (polydispersity) of nanoparticles in solution. This non-invasive method measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. For micellar solutions of 2-Dodecylhexadecyl-D-xylopyranoside, DLS would be instrumental in providing initial insights into the size of the aggregates. However, no such studies have been reported.

A hypothetical DLS analysis would involve preparing aqueous solutions of the compound at various concentrations above its CMC and measuring the correlation function of the scattered light. From this, the diffusion coefficient of the micelles could be calculated and, using the Stokes-Einstein equation, their hydrodynamic radius would be determined. The polydispersity index (PDI) would also be obtained, indicating the breadth of the size distribution. Without experimental data, a representative data table cannot be generated.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for probing the shape, size, and internal structure of nanoscale objects, including micelles. By analyzing the scattering pattern of X-rays or neutrons at very small angles, detailed information about the electron density or scattering length density distribution within the sample can be obtained.

For 2-Dodecylhexadecyl-D-xylopyranoside micelles, SAXS or SANS experiments would reveal whether the aggregates are spherical, ellipsoidal, cylindrical, or adopt more complex morphologies. The analysis of the scattering curve could also provide dimensions of the micellar core and the thickness of the solvated corona. No published SAXS or SANS data for this specific compound are available.

A theoretical SAXS experiment would yield a scattering profile (intensity vs. scattering vector, q). Modeling this profile could provide key parameters as shown in the hypothetical table below.

No experimental data is available to populate this table.

Transmission Electron Microscopy (TEM) and its cryogenic variant (Cryo-TEM) provide direct visual evidence of the morphology of self-assembled structures. By imaging a vitrified or stained sample, the shape and size of individual micelles can be observed. Cryo-TEM is particularly valuable as it preserves the native hydrated state of the aggregates. The absence of published research means there are no available micrographs of 2-Dodecylhexadecyl-D-xylopyranoside micelles.

Vesicle and Liposome Formation and Stability

Beyond micelles, amphiphiles with appropriate molecular geometry can form bilayer structures that close upon themselves to form vesicles or liposomes. These hollow spheres can encapsulate aqueous volumes and are of significant interest for drug delivery and as model membrane systems.

Common methods for preparing vesicles of a defined size include extrusion and sonication. Extrusion involves repeatedly passing a suspension of the amphiphile through a membrane with a specific pore size, resulting in unilamellar vesicles of a relatively uniform diameter. Sonication uses high-frequency sound waves to break down larger multilamellar aggregates into smaller unilamellar vesicles. While these are standard techniques, their application to 2-Dodecylhexadecyl-D-xylopyranoside has not been documented.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of materials at the nanoscale. For vesicles adsorbed onto a solid substrate, AFM can provide information on their three-dimensional shape, size, and surface topography. It can also be used to probe the mechanical properties of the vesicle membrane. To date, no AFM studies on vesicles formed from 2-Dodecylhexadecyl-D-xylopyranoside have been published.

Permeability Studies of Vesicle Membranes

Vesicles formed from glycolipids like 2-dodecylhexadecyl-D-xylopyranoside are of interest for their potential as model membrane systems and as carriers in various applications. The permeability of these vesicle membranes is a critical parameter that defines their ability to encapsulate and retain substances. However, specific experimental data on the permeability of vesicles composed solely of 2-dodecylhexadecyl-D-xylopyranoside is not extensively available in publicly accessible research.

Inferences can be drawn from the behavior of other Guerbet-type glycolipids. The branched nature of the 2-dodecylhexadecyl tail is expected to influence the packing of the lipid bilayers, potentially leading to a less ordered and more fluid membrane compared to those formed from linear-chain lipids. This increased fluidity could, in turn, result in higher permeability to small molecules and ions. Further research is necessary to quantify the permeability of 2-dodecylhexadecyl-D-xylopyranoside vesicles and to understand how factors such as temperature and the incorporation of other lipids might modulate this property.

Liquid Crystalline Phases and Gelation Phenomena

Glycolipids are well-known for forming a rich variety of thermotropic and lyotropic liquid crystalline phases. The self-assembly of these molecules into ordered, yet fluid, structures is a hallmark of their supramolecular chemistry.

Polarized Light Microscopy (PLM) is a fundamental technique used to identify anisotropic liquid crystalline phases. When observed between crossed polarizers, these phases exhibit characteristic textures that serve as fingerprints for their identification. While specific PLM studies on 2-dodecylhexadecyl-D-xylopyranoside are not detailed in the literature, studies on analogous Guerbet glycosides with different sugar headgroups (like glucose, maltose, and mannose) reveal common liquid crystalline phases. nih.govresearchgate.netresearchgate.net

For instance, it is common for such glycolipids to exhibit lamellar phases, which appear as oily streaks and focal conic textures under PLM. nih.govresearchgate.net Depending on the temperature and hydration, more complex, non-lamellar structures such as inverse bicontinuous cubic and hexagonal phases can also form. nih.govresearchgate.net These are often identified by their dark, isotropic appearance (for cubic phases) or fan-like textures (for hexagonal phases). researchgate.net

Table 1: Expected Liquid Crystalline Phases of Guerbet Glycosides and their Polarized Light Microscopy Signatures

| Liquid Crystalline Phase | Typical Polarized Light Microscopy Texture |

|---|---|

| Lamellar (Lα) | Oily streaks, focal conics, Maltese crosses |

| Inverse Hexagonal (HII) | Fan-like textures |

Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermodynamics of phase transitions in materials like liquid crystals. It measures the heat flow associated with thermal transitions as a function of temperature. For Guerbet glycosides, DSC thermograms can reveal multiple endothermic peaks corresponding to transitions between different physical states (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). nih.govnih.gov

Studies on a range of alkyl β-D-xylopyranosides have shown that the phase transition temperatures and enthalpies are dependent on the length and structure of the alkyl chain. nih.gov For anhydrous Guerbet maltosides, instead of a sharp melting point, a glass transition is often observed, indicating the formation of a glassy crystalline structure. nih.gov Upon heating, this can transform into a liquid crystalline phase. nih.gov The table below summarizes hypothetical DSC data for a Guerbet glycoside like 2-dodecylhexadecyl-D-xylopyranoside, based on findings for similar compounds. nih.govnih.gov

Table 2: Hypothetical Phase Transition Temperatures and Enthalpies for 2-Dodecylhexadecyl-D-xylopyranoside

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

|---|---|---|---|

| Glass Transition (Tg) | ~30-50 | - | - |

| Crystal to Liquid Crystal | ~60-80 | ~65-85 | 15-25 |

Influence of Environmental Factors on Self-Assembly Behavior

The self-assembly of 2-dodecylhexadecyl-D-xylopyranoside into various supramolecular structures is highly sensitive to the surrounding environmental conditions.

Temperature plays a crucial role in the self-assembly of amphiphiles. Increasing temperature generally increases the fluidity of the alkyl chains, which can induce phase transitions from more ordered structures (e.g., gels or lamellar phases) to less ordered ones (e.g., micelles or cubic phases). rsc.orgnih.govnih.gov For some systems, an increase in temperature can lead to the growth of aggregates, while for others it can cause them to fragment into smaller micelles. nih.govresearchgate.net The specific response depends on the delicate balance of hydrophobic and hydrophilic interactions.

The addition of electrolytes can significantly influence the self-assembly of non-ionic surfactants like 2-dodecylhexadecyl-D-xylopyranoside. Increasing the ionic strength of the solution can affect the hydration of the hydrophilic headgroup, a phenomenon known as the "salting-out" effect. This can lead to a decrease in the critical micelle concentration (CMC) and promote the growth of aggregates.

The type of electrolyte is also important, following the Hofmeister series. researchgate.net Some salts can enhance the stability of certain structures, while others can induce transitions to different morphologies. researchgate.net For instance, the addition of multivalent electrolytes to anionic surfactants has been shown to induce the formation of surface multilayer structures. nih.gov While the effect on non-ionic surfactants is generally less dramatic, significant changes in aggregation behavior can still be observed. researchgate.net

Table 3: Summary of Expected Environmental Effects on the Self-Assembly of 2-Dodecylhexadecyl-D-xylopyranoside

| Factor | Expected Effect on Self-Assembly |

|---|---|

| Temperature Increase | Increased alkyl chain fluidity; potential phase transitions to less ordered structures. rsc.orgnih.govnih.gov |

| pH Variation | Minimal direct effect on the non-ionic headgroup; potential for long-term hydrolysis at extreme pH. |

| Increased Ionic Strength | Dehydration of headgroup ("salting-out"); potential decrease in CMC and growth of aggregates. researchgate.net |

| Electrolyte Type | Specific ion effects (Hofmeister series) can influence aggregate size and morphology. researchgate.net |

Synergistic Effects with Co-Surfactants and Additives

The performance of surfactants can often be enhanced through synergistic interactions when mixed with other surfactants or additives. researchgate.net This synergy arises from favorable interactions between the different molecules at the interface or within mixed micelles, leading to properties that are superior to those of the individual components. nzdr.ru For a non-ionic surfactant like 2-dodecylhexadecyl-D-xylopyranoside, mixing with anionic, cationic, or other non-ionic surfactants can lead to significant improvements in efficiency and effectiveness.

For instance, studies on other Guerbet-derived surfactants, such as Guerbet alkoxy carboxylates, have demonstrated significant synergistic interactions when combined with sulfonate co-surfactants, achieving ultra-low interfacial tension in demanding conditions like high salinity and high temperature. researchgate.net It is plausible that 2-dodecylhexadecyl-D-xylopyranoside would exhibit similar synergistic behavior. The large, branched hydrophobic group could provide steric stabilization in mixed systems, while the xylose headgroup can participate in hydrogen bonding networks with other polar additives.

Table 1: Expected Synergistic Effects of 2-Dodecylhexadecyl-D-xylopyranoside with Different Co-surfactant Types (Hypothetical)

| Co-surfactant Type | Expected Interaction Mechanism | Potential Synergistic Outcome |

| Anionic (e.g., Sodium Dodecyl Sulfate) | Reduction of electrostatic repulsion between anionic headgroups by the non-ionic spacer effect. | Lower CMC, increased surface pressure, enhanced solubilization capacity, improved stability in hard water. |

| Cationic (e.g., Cetyltrimethylammonium Bromide) | Shielding of electrostatic repulsion between cationic headgroups. Stronger interactions than with anionic surfactants are often observed. | Significant reduction in CMC, formation of vesicles or other complex aggregates, enhanced wetting properties. |

| Other Non-ionic (e.g., Polysorbates) | Potential for modified packing geometry due to different headgroup or tail structures. | Altered cloud point, modified rheology of solutions, broader range of solubilization for different oils. |

| Polymeric Additives (e.g., Xanthan Gum) | Adsorption of surfactant onto the polymer chain or formation of joint network structures. | Increased solution viscosity, enhanced stability of emulsions and foams, modified gel properties. anton-paar.com |

This table is based on general principles of surfactant synergy; specific experimental data for 2-dodecylhexadecyl-D-xylopyranoside is not available in the reviewed literature.

Rheological Properties of 2-Dodecylhexadecyl-D-xylopyranoside Solutions and Gels

The rheology of surfactant solutions is a critical parameter for many applications, describing the flow and deformation of the material under stress. The formation of self-assembled structures like micelles and liquid crystalline phases significantly impacts the viscosity and viscoelastic properties of the solution.

Specific rheological data for solutions and gels of 2-dodecylhexadecyl-D-xylopyranoside are not available in the public domain. However, based on the behavior of similar Guerbet-branched glycolipids, certain properties can be anticipated. researchgate.netum.edu.my At low concentrations, the solution is expected to behave as a Newtonian fluid with viscosity slightly higher than that of the solvent. As the concentration increases and elongated micelles or liquid crystalline phases form, the solution will likely exhibit non-Newtonian, shear-thinning behavior. researchgate.net This means the viscosity decreases as the shear rate increases, a common characteristic of structured fluids where the alignment of aggregates under shear reduces flow resistance.

The formation of gel-like structures, which is plausible given the tendency of branched-chain glycolipids to form highly ordered phases like bicontinuous cubic phases, would impart significant viscoelasticity to the system. um.edu.myresearchgate.net Such gels would be characterized by a storage modulus (G') that is greater than the loss modulus (G''), indicating a predominantly elastic, solid-like response at small deformations. The mechanical strength of these gels would depend on the concentration of the surfactant, temperature, and the presence of any additives that could modulate the packing and connectivity of the self-assembled network. anton-paar.com

Table 2: Anticipated Rheological Properties of 2-Dodecylhexadecyl-D-xylopyranoside Systems

| Property | Description | Expected Behavior |

| Viscosity vs. Concentration | Change in flow resistance with increasing surfactant concentration. | Initial slight increase, followed by a significant increase upon the formation of ordered phases. |

| Shear-Thinning | Decrease in viscosity with increasing shear rate. | Expected for concentrated solutions and liquid crystalline phases due to the alignment of supramolecular structures. researchgate.net |

| Yield Stress | The minimum stress required to initiate flow in a gel-like system. | Gels formed from this surfactant would likely exhibit a yield stress, behaving as a solid below this threshold. |

| Storage Modulus (G') | A measure of the elastic response of a material. | In a gel state, G' is expected to be high and largely independent of frequency, dominating over the loss modulus. |

| Loss Modulus (G'') | A measure of the viscous response (energy dissipation) of a material. | Expected to be lower than G' in a gel state, indicating a structured, elastic network. |

This table outlines expected rheological characteristics based on the behavior of analogous branched-chain glycolipids. Specific experimental values for 2-dodecylhexadecyl-D-xylopyranoside are not documented in the reviewed literature.

In-depth Analysis of 2-Dodecylhexadecyl-D-xylopyranoside's Interactions with Biological Systems Not Available in Publicly Accessible Research

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed, empirical data required to construct an in-depth article on the interactions of the chemical compound 2-Dodecylhexadecyl-D-xylopyranoside with biological systems, as per the specified outline. While the compound is listed in several chemical databases and is available for research purposes, dedicated studies on its specific effects on artificial lipid bilayers and its utility in the solubilization of membrane proteins are not present in the accessible research landscape.

General principles of glycolipid behavior suggest that 2-Dodecylhexadecyl-D-xylopyranoside, as a member of this class, would likely interact with cell membranes. Glycolipids are known to play roles in maintaining the stability and fluidity of cell membranes. However, without specific experimental data for 2-Dodecylhexadecyl-D-xylopyranoside, any detailed discussion would be speculative and not based on direct scientific evidence for this particular compound.

The requested article outline necessitates specific, data-driven content for the following sections:

Interactions of 2 Dodecylhexadecyl D Xylopyranoside with Biological Systems in Vitro & Model Systems

Glycolipid-Membrane Mimetic Interactions

Solubilization of Membrane Proteins in Detergent Micelles of 2-Dodecylhexadecyl-D-xylopyranoside

Optimization of Solubilization Conditions

Modulation of Enzyme Activity in In Vitro Systems

The interaction of amphiphilic molecules like 2-Dodecylhexadecyl-D-xylopyranoside with enzymes in vitro can significantly alter their structure and function. The large, branched C28 alkyl chain (composed of dodecyl and hexadecyl groups) combined with a polar xylose headgroup suggests it would form stable micelles or aggregate structures that can create unique microenvironments for enzymes.

Stabilization of Enzyme Conformation by Glycolipid Environment

Alkyl glycosides and other non-ionic surfactants are frequently used to solubilize, purify, and stabilize membrane proteins by replacing the native lipid bilayer. For soluble enzymes, these surfactants can also offer a protective environment that enhances stability. The binding of surfactants can prevent aggregation, protect hydrophobic regions from unfavorable interactions with the aqueous solvent, and maintain a more native-like conformation.

Research on the membrane protein bacteriorhodopsin has shown that the stability conferred by alkyl polyglucosides is directly related to the length of the alkyl tail and the thickness of the surfactant shell formed around the protein. nist.gov Longer-chain surfactants were found to be more effective at preserving the protein's activity over time. nist.gov It is hypothesized that a glycolipid like 2-Dodecylhexadecyl-D-xylopyranoside, with its substantial hydrophobic chain, could form a robust and stable shell around an enzyme, thereby preserving its tertiary structure and functional integrity under denaturing conditions such as elevated temperature or exposure to organic solvents. However, no specific studies have been conducted to confirm or quantify this effect for 2-Dodecylhexadecyl-D-xylopyranoside.

Effects on Enzyme Kinetics and Substrate Binding

The kinetic behavior of an enzyme can be influenced by the presence of glycolipids. These effects are typically quantified using the Michaelis-Menten model, which determines the maximum reaction velocity (Vmax) and the Michaelis constant (Km), an indicator of the enzyme's affinity for its substrate.

An amphiphilic molecule can modulate kinetics in several ways:

Substrate Partitioning: If the substrate is hydrophobic, it may preferentially partition into the glycolipid micelles. This can either increase the effective substrate concentration near the enzyme's active site or, conversely, sequester the substrate, making it less available.

Conformational Changes: The binding of the glycolipid to the enzyme could induce conformational changes that alter the geometry of the active site, thereby affecting substrate binding affinity (Km) or the catalytic rate (Vmax).

Direct Inhibition: The glycolipid itself could act as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site.

Studies on β-xylosidases, enzymes that cleave xylose units, often use chromogenic substrates like p-nitrophenyl-β-D-xylopyranoside to measure activity. nih.govnih.gov Research involving an engineered β-glucosidase for the synthesis of long-chain alkyl glucosides revealed that modifications to the enzyme's aglycone (non-sugar) binding pocket were crucial for accommodating long alkyl chains, highlighting the importance of specific enzyme-surfactant interactions. nih.govresearchgate.net While these principles are well-established, specific kinetic parameters detailing the effect of 2-Dodecylhexadecyl-D-xylopyranoside on any particular enzyme have not been documented.

Glycoside-Receptor Binding Studies in Model Systems

The D-xylopyranoside headgroup of the molecule is a carbohydrate moiety that can be recognized by specific protein receptors, particularly lectins or enzymes with carbohydrate-binding modules.

Carbohydrate Recognition Domains and Specificity

Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains that mediate the specific recognition and binding of carbohydrates. nih.gov The specificity of a CBM is determined by the precise arrangement of amino acid residues in its binding cleft, which form hydrogen bonds and hydrophobic interactions with the sugar rings. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics (Non-Human Cells)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. molbiolcell.orgbioradiations.com It quantifies the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), which is a measure of binding affinity. nicoyalife.comnicoyalife.com

In a typical SPR experiment to study glycolipid-receptor binding, one molecule (e.g., the receptor protein) is immobilized on a sensor chip surface. nih.gov The glycolipid (the analyte) is then flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the surface, generating a sensorgram that shows the association and dissociation phases. bioradiations.comnih.gov

While no SPR data exists for 2-Dodecylhexadecyl-D-xylopyranoside, the table below illustrates the type of kinetic data that such an experiment would yield.

| Analyte Concentration (nM) | Association Rate (k_a_) (1/Ms) | Dissociation Rate (k_d_) (1/s) | Affinity (K_D_) (M) |

|---|---|---|---|

| 10 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 x 10⁻⁹ |

| 25 | |||

| 50 | |||

| 100 | |||

| 200 |

Table 1. Hypothetical binding kinetics data for the interaction of 2-Dodecylhexadecyl-D-xylopyranoside with a model receptor as determined by SPR. This data is for illustrative purposes only.

In Vitro Cellular Interactions and Biocompatibility Assessment (Non-Human Cells)

The biocompatibility of a surfactant is a critical factor for its potential application. In vitro assays using non-human cell lines are commonly employed to assess cytotoxicity and cellular interactions. The long, branched alkyl chain of 2-Dodecylhexadecyl-D-xylopyranoside suggests it would have strong surfactant properties and a high propensity to interact with cell membranes.

The primary mechanism of surfactant cytotoxicity involves the disruption of the cell membrane's lipid bilayer. At concentrations above the critical micelle concentration (CMC), surfactants can solubilize membrane components, leading to increased permeability and cell lysis. researchgate.net

Studies on a series of n-alkyl-D-xylosides (with C8 to C12 chains) tested on non-human bacterial cells (Pseudomonas) showed that these compounds could alter both inner membrane permeability and cell surface hydrophobicity. researchgate.net The magnitude of these effects was dependent on the alkyl chain length and the surfactant concentration. Notably, these shorter-chain alkyl xylosides did not exhibit significant toxicity to the bacterial strains at concentrations below 25 mg/L. researchgate.net Research on other types of long-chain glycosides has indicated that while increased chain length can lead to greater membrane disruption, it can also decrease aqueous solubility, which may reduce the effective concentration of the monomeric surfactant available to interact with cells. nih.gov

Given its very large C28 hydrophobic tail, 2-Dodecylhexadecyl-D-xylopyranoside would be expected to have extremely low water solubility and a very low CMC. Its interactions would likely be potent but limited by its bioavailability in an aqueous medium. No specific biocompatibility or cytotoxicity data for 2-Dodecylhexadecyl-D-xylopyranoside has been reported.

| Compound | Alkyl Chain Length | Effect on Pseudomonas sp. strain P2(6) Inner Membrane Permeability (at 25 mg/L) |

|---|---|---|

| Octyl D-xyloside (C8X) | C8 | ~12% increase |

| Nonyl D-xyloside (C9X) | C9 | ~15% increase |

| Decyl D-xyloside (C10X) | C10 | ~20% increase |

| Dodecyl D-xyloside (C12X) | C12 | ~28% increase |

Table 2. Summary of the effects of related alkyl D-xylosides on the inner membrane permeability of a non-human bacterial cell line. Data adapted from published research for comparative purposes. researchgate.net

Cellular Uptake Mechanisms in Cultured Cell Lines

There is currently no available scientific literature detailing the mechanisms of cellular uptake for 2-Dodecylhexadecyl-D-xylopyranoside in any cultured cell lines. Research into how this specific compound traverses the cell membrane, whether through endocytosis, passive diffusion, or carrier-mediated transport, has not been published.

Hemocompatibility Studies with Erythrocytes (In Vitro)

No in vitro hemocompatibility data for 2-Dodecylhexadecyl-D-xylopyranoside has been found in published research. Studies assessing the hemolytic potential of this compound on erythrocytes, which would provide insight into its compatibility with blood components, are not publicly accessible.

Advanced Applications of 2 Dodecylhexadecyl D Xylopyranoside in Non Clinical Domains

Role in Advanced Materials Science and Engineering

The unique amphiphilic nature of 2-Dodecylhexadecyl-D-xylopyranoside, arising from its distinct hydrophilic and hydrophobic regions, makes it a versatile tool in materials science. Its ability to self-assemble and modify surfaces can be harnessed for the creation of novel materials with tailored properties.

Fabrication of Ordered Nanostructures and Templates

Long-chain alkyl glycosides are known for their capacity to form micelles and other ordered assemblies in solution. This behavior is foundational to their use as structure-directing agents in the synthesis of porous nanomaterials. The 2-Dodecylhexadecyl-D-xylopyranoside molecule, with its substantial hydrophobic tail, would be expected to form stable micelles that can act as templates for creating mesoporous materials. In such a process, the glycoside's self-assembled structures would serve as a scaffold around which inorganic precursors (like silica) can polymerize. Subsequent removal of the organic template, typically through calcination, would leave behind a network of uniform pores. The size and branching of the dodecylhexadecyl group would play a critical role in dictating the pore size and morphology of the final nanostructured material.

Studies on similar alkyl glycosides have demonstrated that the length of the alkyl chain directly influences the dimensions of the resulting nanoparticles, with shorter chains generally leading to smaller particle sizes due to more compact packing researchgate.net.

Surface Functionalization and Coating Applications

The high surface activity of alkyl glycosides makes them excellent candidates for modifying the surface properties of various materials nanotrun.com. 2-Dodecylhexadecyl-D-xylopyranoside can be expected to adsorb onto surfaces, altering their wettability, adhesion, and biocompatibility. For instance, in the formulation of advanced coatings, it could act as a high-performance emulsifier, ensuring the stable dispersion of polymeric or ceramic particles atamanchemicals.com.

Its ability to form a thin film on a substrate could be exploited for creating anti-fouling surfaces. The hydrophilic xylopyranoside head groups would orient towards the aqueous environment, creating a hydration layer that can repel the attachment of microorganisms and proteins. This is particularly valuable in applications such as marine coatings and biomedical implants. The derivatization of the hydroxyl groups on the xylose ring could further allow for the covalent attachment of other functional molecules, leading to multifunctional coatings brillachem.com.

Bio-inspired Materials Development

The development of materials that mimic biological structures is a burgeoning field of research. Alkyl glycosides, being derived from natural and renewable resources like sugars and fatty alcohols, are inherently bio-compatible and biodegradable, making them ideal building blocks for bio-inspired materials nanotrun.comatamanchemicals.com.

The self-assembly of 2-Dodecylhexadecyl-D-xylopyranoside into structures like bilayers or vesicles could be used to create mimics of cellular membranes. These synthetic membrane systems can serve as platforms for studying membrane transport or for constructing biosensors. The incorporation of this glycoside into polymer matrices could also lead to the development of soft, flexible, and biocompatible composites with tunable mechanical properties, inspired by natural tissues.

Contributions to Drug Delivery Systems (as a Carrier/Excipient)

In the pharmaceutical industry, the effective delivery of therapeutic agents to their target sites is a major challenge, especially for drugs with poor water solubility. The surfactant and self-assembly properties of 2-Dodecylhexadecyl-D-xylopyranoside suggest its significant potential as an excipient in advanced drug delivery systems.

Encapsulation and Solubilization of Hydrophobic Therapeutic Agents

A primary challenge in drug formulation is the solubilization of hydrophobic active pharmaceutical ingredients (APIs). The micellar structures formed by 2-Dodecylhexadecyl-D-xylopyranoside in aqueous solutions can serve as nanocarriers for such drugs. The hydrophobic core of the micelles, formed by the interdigitated dodecylhexadecyl chains, provides a congenial environment for encapsulating lipophilic drug molecules, effectively shielding them from the aqueous surroundings. This encapsulation enhances the apparent solubility of the drug and can improve its stability.

The solubilizing capacity is dependent on the critical micelle concentration (CMC), which for long-chain alkyl xylosides, is typically low, indicating high efficiency nih.gov. The branched nature of the alkyl chain in 2-Dodecylhexadecyl-D-xylopyranoside may result in a less compact micellar core compared to linear chains, potentially allowing for the encapsulation of bulkier drug molecules.

| Alkyl Glycoside Analog | Alkyl Chain Length | Typical Critical Micelle Concentration (CMC) | Primary Application in Encapsulation |

|---|---|---|---|

| Octyl β-D-glucopyranoside | C8 | ~20-25 mM | Solubilization of membrane proteins |

| Decyl β-D-maltoside | C10 | ~1.7 mM | Formulation of hydrophobic drug nanocrystals |

| Dodecyl β-D-maltoside | C12 | ~0.17 mM | High-efficiency solubilization for poorly soluble APIs |

| 2-Dodecylhexadecyl-D-xylopyranoside (Predicted) | C28 (branched) | Very Low | Encapsulation of highly lipophilic and bulky drugs |

Development of Controlled Release Formulations

Beyond simple solubilization, the formulation of drug delivery systems that can release their payload in a controlled manner is highly desirable. Vesicles or niosomes formed from 2-Dodecylhexadecyl-D-xylopyranoside, possibly in combination with other lipids like cholesterol, could serve as reservoirs for entrapped drugs. The release of the drug from these structures would be governed by diffusion through the bilayer, which can be modulated by factors such as the rigidity and thickness of the vesicle wall.

Drawing a parallel to cyclodextrins, which are also oligosaccharide-based excipients, 2-Dodecylhexadecyl-D-xylopyranoside could form inclusion complexes with certain drug molecules nih.govnih.gov. The drug would be held within a cavity-like structure formed by the glycoside, and its release would be triggered by changes in the local environment, such as pH or ionic strength, or by simple dilution upon administration. The long, branched alkyl chain of 2-Dodecylhexadecyl-D-xylopyranoside could lead to more stable inclusion complexes and, consequently, a more sustained release profile compared to shorter-chain glycosides nih.gov.

| Delivery System Component | Mechanism of Controlled Release | Key Influencing Factors |

|---|---|---|

| Alkyl Glycoside Micelles | Drug partitioning from micelle core to aqueous phase | CMC, drug-surfactant interaction strength, dilution effects |

| Niosomes/Vesicles | Diffusion across the bilayer membrane | Bilayer fluidity, drug molecular size, temperature |

| Inclusion Complexes (Hypothesized) | Dissociation of the host-guest complex | Binding affinity, pH, competitive displacement |

Nanosystems for Enhanced Bioavailability in Model Systems

The amphiphilic nature of 2-Dodecylhexadecyl-D-xylopyranoside makes it an excellent candidate for the formation of nanosystems, such as nanoemulsions and microemulsions, which are utilized in model systems to enhance the bioavailability of poorly soluble compounds. These systems are thermodynamically or kinetically stable dispersions of oil and water, stabilized by an interfacial film of surfactant molecules.